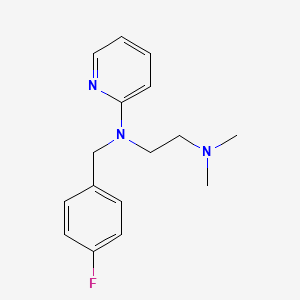
Pyridine, 2-((p-fluorobenzyl)(2-(dimethylamino)ethyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-(p-Fluorobenzyl)-N-(2-dimethylaminoethyl)amino]pyridine is a chemical compound with the molecular formula C₁₆H₂₀FN₃. It is known for its unique structure, which includes a pyridine ring substituted with a p-fluorobenzyl and a dimethylaminoethyl group. This compound has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(p-Fluorobenzyl)-N-(2-dimethylaminoethyl)amino]pyridine typically involves the reaction of p-fluorobenzyl chloride with 2-dimethylaminoethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting intermediate is then reacted with 2-chloropyridine to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-[N-(p-Fluorobenzyl)-N-(2-dimethylaminoethyl)amino]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[N-(p-Fluorobenzyl)-N-(2-dimethylaminoethyl)amino]pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[N-(p-Fluorobenzyl)-N-(2-dimethylaminoethyl)amino]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(p-Fluorobenzyl)-N-(2-dimethylaminoethyl)amino]pyridine
- N’,N’-Dimethyl-N-(p-fluorobenzyl)-N-(2-pyridyl)ethylenediamine
- Ethylenediamine, N’,N’-dimethyl-N-(p-fluorobenzyl)-N-(2-pyridyl)
Uniqueness
2-[N-(p-Fluorobenzyl)-N-(2-dimethylaminoethyl)amino]pyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a pyridine ring with a p-fluorobenzyl and dimethylaminoethyl group makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of 2-[N-(p-Fluorobenzyl)-N-(2-dimethylaminoethyl)amino]pyridine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
396-59-8 |
|---|---|
Molecular Formula |
C16H20FN3 |
Molecular Weight |
273.35 g/mol |
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C16H20FN3/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14/h3-10H,11-13H2,1-2H3 |
InChI Key |
VKMKSMCOLOJDJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(CC1=CC=C(C=C1)F)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















